molecular formula C11H13NO2 B1599960 Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 68066-85-3

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Katalognummer: B1599960
CAS-Nummer: 68066-85-3
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: LHPKFPPTKHGWCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound featuring a partially saturated quinoline ring system with a carboxylate ester group at the 4-position. Its synthesis typically involves cyclization or functionalization of tetrahydroquinoline precursors. For example, Zimichev et al. (2010) synthesized methyl 8-allyl-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate via multi-step reactions, achieving a crystalline product with defined stereochemistry . The compound’s structural complexity and pharmacological relevance (e.g., as a precursor for alkaloid-like molecules) make it a focus in medicinal chemistry, particularly for designing hybrid molecules with combined biological properties .

Key structural attributes include:

  • Carboxylate ester group: Enhances solubility and serves as a handle for further derivatization.
  • Substituent variability: Positions 2, 6, and 8 can be modified with groups like allyl, bromo, or methyl to tune reactivity and bioactivity .

Eigenschaften

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-5,9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPKFPPTKHGWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442707
Record name Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68066-85-3
Record name Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

MTHQC and its derivatives are being investigated for their potential therapeutic applications:

  • Neurological Disorders : MTHQC has shown promise in targeting neurological conditions due to its ability to interact with biological systems at the molecular level. Its derivatives are being studied for neuroprotective effects and potential applications in treating Alzheimer's disease by acting as metal chelators to prevent copper-induced oxidation in β-amyloid fibrils.
  • Antimicrobial Activity : Research indicates that MTHQC derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics. The structural features of tetrahydroquinolines allow for modifications that enhance their efficacy against resistant bacterial strains .

Organic Synthesis

MTHQC serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound is utilized in cascade reactions to synthesize highly substituted tetrahydroquinolines. These reactions provide rapid and efficient pathways to generate complex organic structures that are often found in pharmaceutical agents .
  • Polyfunctional Synthons : MTHQC is recognized as a polyfunctional synthon due to its ability to undergo various chemical transformations, facilitating the synthesis of diverse chemical entities.

Biological Activities

MTHQC exhibits a range of biological activities:

  • Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells.
  • Metal Chelation : MTHQC's ability to chelate metals plays a crucial role in its therapeutic potential, particularly in neurodegenerative diseases where metal ion dysregulation is implicated.

Case Study 1: Neuroprotective Effects

A study investigated the effects of MTHQC on neuronal cell cultures exposed to oxidative stress. Results indicated that MTHQC significantly reduced cell death and oxidative damage compared to control groups. This suggests potential applications in developing neuroprotective drugs aimed at conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted on various bacterial strains using MTHQC derivatives. The results demonstrated notable antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism by which methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved can vary widely based on the biological context and the specific derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate with structurally related tetrahydroquinoline derivatives, highlighting substituent positions, synthesis methods, and physicochemical properties:

Compound Name Substituents Synthesis Method Key Properties Biological/Pharmacological Notes
This compound (Target Compound) -COOCH₃ at C4 Cyclization of substituted tetrahydroquinoline precursors Crystalline solid; mp 73–75°C; IR ν(CO): 1731 cm⁻¹ Potential precursor for bioactive alkaloids
(RS)-tert-Butyl 2-[2-(Methoxycarbonyl)phenyl]-1,2,3,4-tetrahydroquinoline-1-carboxylate -COOCH₃ at C2, tert-butyl at C1 n-BuLi-mediated coupling with methyl cyanoformate Amorphous solid; mp 73–75°C; 62% yield Not reported
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate -COOCH₃ at C6, fused pyrrolo ring AlCl₃-mediated cyclization of chloroacetyl derivatives Colorless crystals; IR ν(CO): 1731 cm⁻¹; crystal packing via C–H⋯π interactions Structural analog with confirmed X-ray data
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate -COOEt at C4, -O at C1 and C3 Asymmetric catalytic synthesis Single-crystal X-ray data; R factor = 0.049 Reactivity in asymmetric catalysis
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid -COOH at C4, -OH at C2, -CH₃ at C6 Not specified (commercially available) CAS: 1338495-31-0; potential H-bonding via -OH Investigated for solubility modifications
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate -COOCH₃ at C2 Custom synthesis (Shanghai Ennopharm Co.) CAS: 40971-35-5; InChIKey: ACEPYLDNGYGKDY Intermediate for drug candidates

Key Findings from Comparative Analysis:

Substituent Position and Reactivity: The 4-carboxylate derivative (target compound) exhibits distinct reactivity in cycloaddition and alkylation reactions compared to 2-carboxylate analogs, due to steric and electronic differences .

Synthetic Accessibility :

  • AlCl₃-mediated cyclizations (e.g., ) achieve high yields (73%) but require harsh conditions (378 K), whereas n-BuLi-based methods (e.g., ) operate at lower temperatures but with moderate yields (62%) .

Crystallographic Insights: Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate forms centrosymmetric dimers via C–H⋯π interactions, a feature absent in simpler tetrahydroquinoline esters .

Biologische Aktivität

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound belongs to the class of tetrahydroquinolines, which are known for their structural diversity and biological relevance. The compound exhibits a unique structure that allows it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Neuroprotection : This compound has demonstrated neuroprotective effects by scavenging free radicals and inhibiting excitotoxicity. It protects neurons by reducing oxidative stress and preventing cell death associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
  • Monoamine Oxidase Inhibition : this compound acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can enhance serotonin and dopamine levels in the brain, potentially alleviating symptoms of depression and anxiety.
  • Glutamate Antagonism : The compound also antagonizes glutamate receptors, which helps in reducing excitotoxicity—a process that can lead to neuronal injury and death.

Neuroprotective Effects

Research indicates that this compound has protective effects against neurodegenerative conditions. In vitro studies have shown that it can reduce neuronal cell death in models of oxidative stress .

Anticancer Activity

Recent studies have identified tetrahydroquinoline derivatives as potent inhibitors of NF-κB transcriptional activity. This pathway is crucial in cancer progression and inflammation. For instance, novel derivatives of tetrahydroquinolines have shown significant cytotoxicity against various human cancer cell lines including breast (MDA-MB-231) and lung (NCI-H23) cancers .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been explored for their antimicrobial activities. Some studies suggest that they exhibit inhibitory effects against a range of pathogens due to their ability to disrupt microbial cell functions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionProtects neurons from oxidative stress; reduces cell death in neurodegenerative models
AnticancerInhibits NF-κB activity; cytotoxic against multiple cancer cell lines
AntimicrobialExhibits inhibitory effects against various pathogens

Research Highlights

  • A study demonstrated that this compound significantly reduced cell viability in cancer cells by inducing apoptosis through the NF-κB pathway inhibition .
  • Another investigation highlighted its potential as a treatment for Parkinson’s disease by mitigating oxidative damage in neuronal cells.

Vorbereitungsmethoden

Alkylation-Ozonolysis-Hydrogenation Tandem Method

One of the pioneering methods for synthesizing methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate involves a multi-step tandem sequence starting from methyl (2-nitrophenyl)acetate. The key steps are:

  • Alkylation of methyl (2-nitrophenyl)acetate with an allylic halide.
  • Ozonolysis of the introduced double bond to generate aldehyde intermediates.
  • Catalytic hydrogenation that initiates a tandem sequence involving:
    • Reduction of the aromatic nitro group to an aniline or hydroxylamine.
    • Condensation of the nitrogen with the side chain carbonyl group.
    • Reduction of the resulting nitrogen intermediate.
    • Reductive amination with formaldehyde produced during ozonolysis.

This method yields methyl (±)-1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates with high diastereoselectivity, specifically favoring the cis relationship between the C-2 alkyl group and the C-4 carboxylic ester. Removal of formaldehyde prior to hydrogenation allows isolation of simple 2-alkyl derivatives. The process has been extended successfully to synthesize tricyclic structures with similar selectivity and high yields.

Step Description Outcome
Alkylation Reaction of methyl (2-nitrophenyl)acetate with allylic halide Introduction of alkyl side chain
Ozonolysis Cleavage of double bond to form aldehyde Formation of reactive aldehyde intermediate
Catalytic hydrogenation Reduction and tandem sequence Formation of tetrahydroquinoline with cis stereochemistry

Domino Reduction-Reductive Amination Strategy

Bunce and co-workers developed an efficient domino reaction starting from 2-nitroarylketones and aldehydes, involving:

  • Catalytic hydrogenation using 5% Pd/C catalyst.
  • Reduction of the nitro group to an aniline.
  • Intramolecular condensation to form cyclic imines.
  • Further reduction to yield tetrahydroquinolines with high diastereoselectivity (cis relationship between C2 alkyl and C4 ester).

Addition of formaldehyde during hydrogenation leads to N-methylated tetrahydroquinolines. The reaction can be pressure-dependent, with higher hydrogen pressures favoring complete cyclization and higher yields. Catalyst loading influences the reaction, with higher amounts needed for complex tricyclic systems due to catalyst poisoning.

Parameter Condition Effect on Reaction
Catalyst 5% Pd/C Enables reduction and reductive amination
Hydrogen pressure 1–5 atm Higher pressure improves cyclization yield
Formaldehyde presence Added during hydrogenation Produces N-methylated derivatives
Catalyst loading >20 wt% for tricyclic systems Prevents catalyst poisoning

Domino Reduction-Michael Addition Sequence

Another approach involves:

  • Reduction of nitro groups to anilines using iron powder in acetic acid.
  • Intramolecular Michael addition of the aniline nitrogen to an acrylate side chain.
  • Formation of tetrahydroquinoline derivatives in high yields (86%-98%).

This method tolerates variations in the Michael acceptor geometry and steric hindrance, producing linear or spirocyclic products depending on ring size and conformation.

Step Description Outcome
Nitro group reduction Iron powder in acetic acid Formation of aniline intermediate
Michael addition Intramolecular nucleophilic addition Cyclization to tetrahydroquinoline core
Ring size effect Cyclopentenone vs. cyclohexenone Linear vs. spirocyclic products

Domino Reductive Amination–Nucleophilic Aromatic Substitution (S_NAr)

This method involves:

  • Reductive amination of side chain carbonyl groups to form amines.
  • Intramolecular nucleophilic aromatic substitution (S_NAr) ring closure.
  • Requires an electron-withdrawing group (e.g., nitro) ortho or para to the leaving group on the aromatic ring.
  • Yields of 58%-98% reported, with ketones giving better yields than aldehydes due to steric and stability factors.
  • The α-methyl substituent in the amine intermediate favors a chair-like conformation that promotes cyclization.
Feature Details Impact
Electron-withdrawing group Nitro group at C4 or C2 positions Essential for S_NAr ring closure
Substrate type Ketones vs. aldehydes Ketones give higher yields
Conformation Chair-like with α-methyl substituent Facilitates ring closure

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Stereoselectivity Notes
Alkylation-Ozonolysis-Hydrogenation Allylic halide, O3, H2/Pd catalyst High (not specified) Cis (C2 alkyl and C4 ester) Tandem sequence; formaldehyde influences N-methylation
Domino Reduction-Reductive Amination 5% Pd/C, H2, formaldehyde (optional) 60-98 Cis or trans depending on substrate Pressure and catalyst loading critical
Reduction-Michael Addition Fe powder, AcOH 86-98 Not explicitly stated Ring size affects product type
Reductive Amination–S_NAr Amine formation, S_NAr ring closure 58-98 Chair-like conformation favors cyclization Requires electron-withdrawing groups

Research Findings and Notes

  • The stereochemical outcome of these syntheses is often governed by steric interactions and conformational preferences during cyclization steps.
  • Catalyst choice and hydrogen pressure significantly affect yields and selectivity, especially in hydrogenation-based domino reactions.
  • The domino or tandem reaction strategies offer atom economy, operational simplicity, and high selectivity, aligning with green chemistry principles.
  • Formaldehyde generated or added during reactions can be exploited for N-methylation of the tetrahydroquinoline nitrogen.
  • The presence of electron-withdrawing groups on the aromatic ring is critical for successful nucleophilic aromatic substitution ring closures.
  • These methods have been extended to synthesize complex tricyclic systems with high diastereoselectivity, demonstrating versatility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of intermediates such as substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives. For example, a chloroacetyl intermediate (e.g., cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) can undergo AlCl₃-catalyzed intramolecular cyclization in 1,2-dichlorobenzene at 378 K, yielding the target compound with ~73% efficiency after recrystallization . Alternative enzymatic methods using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) enable enantioselective synthesis of related tetrahydroquinoline alcohols, suggesting adaptability for carboxylate derivatives .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : Proton NMR (e.g., δ 1.15–4.27 ppm for methyl, methoxy, and aromatic protons) and carbon NMR resolve substituent positions and stereochemistry.
  • IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (amide/ketone) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns validate molecular weight and structural integrity .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid vapor inhalation.
  • Storage : Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereochemical ambiguities in tetrahydroquinoline derivatives be resolved during synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Definitive stereochemical assignment requires single-crystal X-ray analysis (e.g., triclinic P1 space group with a = 6.4585 Å, b = 8.1999 Å, c = 12.5763 Å) to confirm substituent geometry .
  • Chiral Chromatography : Pair with polarimetric detection to separate enantiomers, as NMR may fail to distinguish diastereomers .

Q. What biological activities have been reported for tetrahydroquinoline-4-carboxylate derivatives, and how are these evaluated?

  • Methodological Answer :

  • Anti-Proliferative Assays : Derivatives are tested in cancer models (e.g., murine colorectal cancer) via subcutaneous administration, monitoring tumor suppression and histopathological changes.
  • Receptor Binding Studies : Radiolabeled analogs (e.g., iodine-123 derivatives) assess binding affinity to targets like opioid receptors, using autoradiography or PET imaging .

Q. How do reaction parameters (solvent, catalyst, temperature) affect cyclization efficiency in tetrahydroquinoline synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) enhance cyclization by stabilizing transition states.
  • Catalyst Load : AlCl₃ (10 eq.) maximizes intramolecular acylation at 378 K, but lower temperatures (298–323 K) may reduce side reactions .
  • Substrate Scope : Electron-deficient aryl groups improve yields, while steric hindrance (e.g., pent-1-en-3-one) reduces efficiency by ~30% .

Q. What crystallographic data are available for structural analogs, and how do intermolecular interactions influence packing?

  • Methodological Answer :

  • C–H⋯π Interactions : Centrosymmetric dimers form via C–H⋯π bonds (e.g., centroid of C5–C10 ring), stabilizing crystal lattices.
  • Hydrogen Bonding : Weak C–H⋯O bonds (2.50–2.65 Å) propagate columns along specific axes (e.g., [100] direction), critical for predicting solubility .

Q. How should researchers address discrepancies between theoretical and experimental purity or elemental analysis data?

  • Methodological Answer :

  • Elemental Analysis Calibration : Replicate measurements using calibrated instruments (e.g., Euro Vector EA-3000) to resolve deviations (e.g., 68.57% C observed vs. 69.21% calculated) .
  • HPLC Purity Checks : Use reverse-phase columns (C18, 5 µm) with UV detection (254 nm) to quantify impurities, ensuring ≥95% purity for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.